

The Analytical Imperative: Structurally Interrogating 1-Phenylcyclopropanecarbonitrile

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Compound of Interest

Compound Name: **1-Phenylcyclopropanecarbonitrile**

Cat. No.: **B1362556**

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1-Phenylcyclopropanecarbonitrile serves as a critical building block in organic synthesis.^[1] The strained three-membered ring and the electronically active phenyl and nitrile groups offer multiple reaction pathways for creating complex molecules.^{[1][2]} However, these same features can give rise to isomeric impurities during synthesis, such as ring-opened products or constitutional isomers. Therefore, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring the material's structural integrity, purity, and suitability for downstream applications. This guide establishes a baseline for the spectroscopic identity of PCPN.

Synthesis Context and Sample Preparation for Analysis

2.1 Synthesis Overview

A prevalent laboratory-scale synthesis involves the α -alkylation of phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.^{[2][3]} In this process, a strong base like sodium hydroxide facilitates the cyclization.^[2] The resulting crude product is then typically purified via column chromatography to yield pure **1-phenylcyclopropanecarbonitrile**.^[3]

2.2 Standardized Protocol for Sample Preparation

The validity of spectroscopic data is contingent upon meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts.

Objective: To prepare **1-phenylcyclopropanecarbonitrile** for NMR, IR, and GC-MS analysis.

Materials:

- **1-Phenylcyclopropanecarbonitrile (PCPN)**, purity >97%
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- Methanol (HPLC grade)
- Class A volumetric flasks and pipettes
- NMR tubes (5 mm)
- GC vials with septa

Procedure:

- NMR Sample Preparation: a. Accurately weigh approximately 10-20 mg of PCPN directly into a clean, dry vial. b. Add ~0.7 mL of CDCl_3 (containing TMS) to the vial. c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm. e. Cap the NMR tube securely. The sample is now ready for both ^1H and ^{13}C NMR analysis.
- IR Sample Preparation (Neat Liquid): a. As PCPN is a liquid at room temperature, a neat sample is ideal for Attenuated Total Reflectance (ATR) FT-IR.^[4] b. Place one to two drops of the PCPN liquid directly onto the ATR crystal. c. Acquire the spectrum immediately. d. Post-acquisition, thoroughly clean the ATR crystal with methanol and allow it to dry completely.
- GC-MS Sample Preparation: a. Prepare a 1 mg/mL stock solution of PCPN in methanol. b. Perform a serial dilution to a final concentration of approximately 10-50 $\mu\text{g}/\text{mL}$ in a GC vial. c. Cap the vial, ensuring a tight seal. The sample is now ready for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The unique electronic environment of the cyclopropyl ring protons, which are highly shielded due to ring current effects, makes NMR a powerful diagnostic tool.[\[5\]](#) [\[6\]](#)

3.1 Experimental Protocol: NMR Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 1024

3.2 Data Interpretation: Decoding the Spectra

^1H NMR Spectrum Analysis

The proton NMR spectrum is characterized by two distinct regions: the aromatic region (downfield) and the aliphatic cyclopropyl region (upfield). The upfield chemical shifts for the

cyclopropyl protons are a hallmark of this strained ring system.[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.45 - 7.30	Multiplet	5H	Ar-H	Protons of the monosubstituted phenyl ring.
1.76 - 1.71	Multiplet (AA' part of AA'BB')	2H	-CH ₂ - (cyclopropyl)	Diastereotopic methylene protons cis to the phenyl group.
1.41 - 1.36	Multiplet (BB' part of AA'BB')	2H	-CH ₂ - (cyclopropyl)	Diastereotopic methylene protons trans to the phenyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the presence of all 7 unique carbon environments in the molecule. The chemical shift of the cyclopropyl carbons is notably shielded compared to more conventional sp³ carbons.[7]

Chemical Shift (δ , ppm)	Assignment	Rationale
138.1	Quaternary Ar-C	Phenyl carbon directly attached to the cyclopropyl ring.
128.9	Ar-CH	ortho and meta phenyl carbons (signal overlap).
128.0	Ar-CH	para phenyl carbon.
125.8	Ar-CH	ortho and meta phenyl carbons (signal overlap).
121.9	C≡N	Quaternary carbon of the nitrile group.
17.5	Quaternary C	Quaternary cyclopropyl carbon attached to Ph and CN groups.
16.2	-CH ₂ - (cyclopropyl)	The two equivalent methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally effective for identifying key functional groups. For PCPN, the most diagnostic absorption is the nitrile (C≡N) stretching vibration.

4.1 Experimental Protocol: FT-IR Data Acquisition

- Instrument: FT-IR Spectrometer with an ATR accessory
- Mode: Attenuated Total Reflectance (ATR)
- Sample: Neat liquid
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}

- Number of Scans: 32

4.2 Data Interpretation: Identifying Key Vibrations

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The nitrile stretch is particularly intense and sharp, appearing in a relatively uncongested region of the spectrum.[8]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3100-3000	Medium	C-H Stretch	Aromatic C-H
2235	Strong, Sharp	C≡N Stretch	Nitrile
1600, 1495, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
750, 695	Strong	C-H Bend (Out-of-plane)	Monosubstituted Phenyl

Expert Insight: The nitrile stretching frequency for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹.[8] The observed value of ~2235 cm⁻¹ is consistent with a nitrile group conjugated with an aromatic system, a phenomenon that slightly lowers the frequency compared to saturated aliphatic nitriles.[8][9]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

5.1 Experimental Protocol: GC-MS Data Acquisition

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer
- Ionization Mode: Electron Ionization (EI) at 70 eV
- GC Column: Standard non-polar column (e.g., DB-5ms)

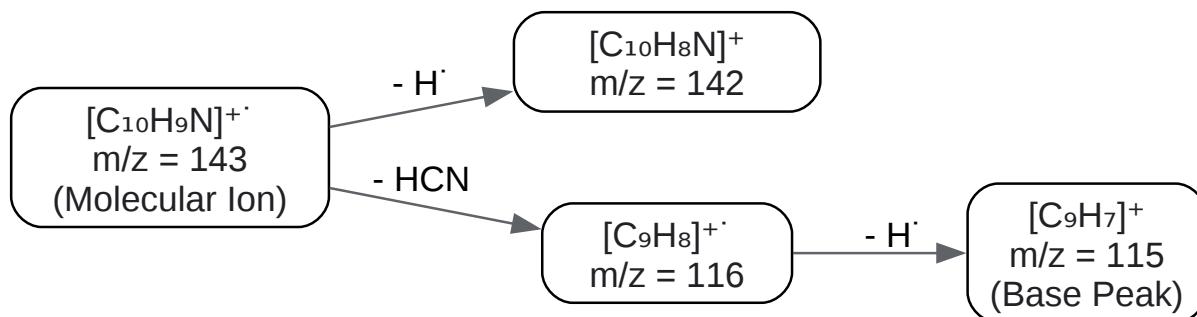
- Injection Mode: Split
- Mass Range: m/z 40 - 300

5.2 Data Interpretation: Molecular Ion and Fragmentation Pathway

The mass spectrum confirms the molecular weight and reveals characteristic fragmentation. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[\[10\]](#)

m/z	Relative Intensity	Ion Identity	Proposed Fragmentation
143	High	$[M]^+$	Molecular Ion
142	Moderate	$[M-H]^+$	Loss of an α -hydrogen
116	High	$[M-HCN]^+$	Loss of hydrogen cyanide from the molecular ion.
115	High	$[C_9H_7]^+$	Loss of H from the m/z 116 fragment, likely forming a stable indenyl or phenylallenyl cation.

Proposed Fragmentation Pathway of 1-Phenylcyclopropanecarbonitrile The primary fragmentation under EI conditions involves the loss of neutral molecules like hydrogen cyanide (HCN) and hydrogen radicals, leading to stable carbocations.

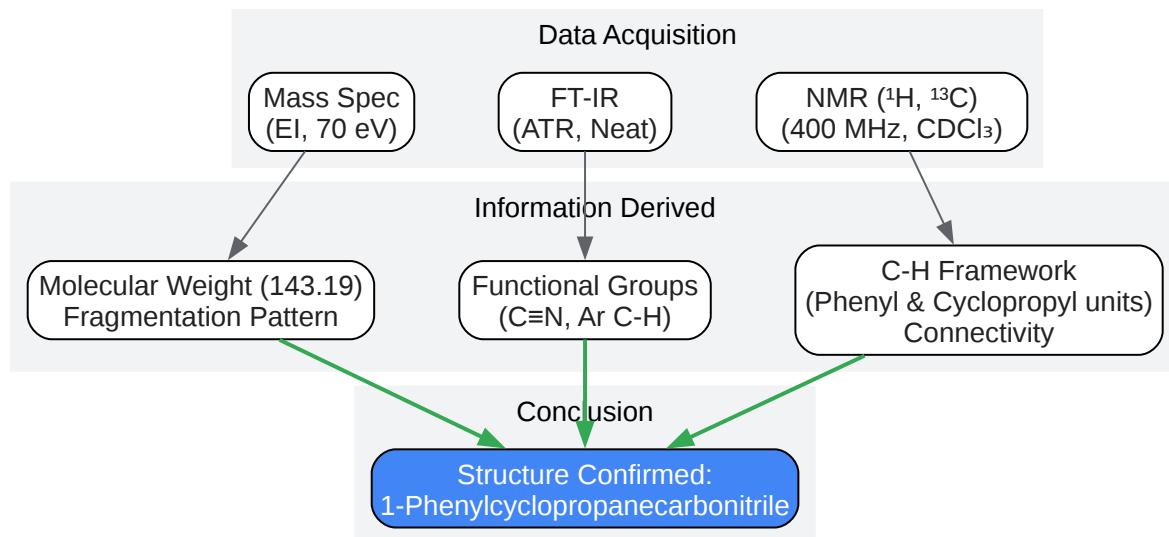


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Caption: Key EI fragmentation pathway for **1-phenylcyclopropanecarbonitrile**.

Integrated Spectroscopic Analysis Workflow

Confirming the identity of **1-phenylcyclopropanecarbonitrile** is a process of logical convergence, where each technique provides a piece of the structural puzzle.

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Caption: Integrated workflow for the structural elucidation of PCPN.

Conclusion

The spectroscopic characterization of **1-phenylcyclopropanecarbonitrile** is definitive when employing a combination of NMR, IR, and Mass Spectrometry. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework, including the diagnostic upfield shifts of the cyclopropyl moiety. FT-IR provides unambiguous evidence of the key nitrile functional group, with its frequency reflecting conjugation with the phenyl ring. Finally, Mass Spectrometry validates the

molecular weight and reveals fragmentation patterns consistent with the proposed structure. This integrated, multi-technique approach provides a robust and self-validating system for identity confirmation and purity assessment, which is indispensable for quality control in research and industrial applications.

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